![molecular formula C12H20Cl2N2 B2929566 N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride CAS No. 1909316-01-3](/img/structure/B2929566.png)

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

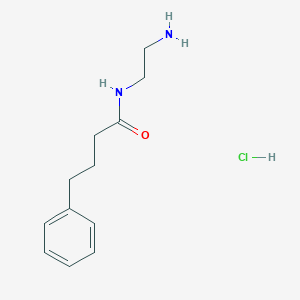

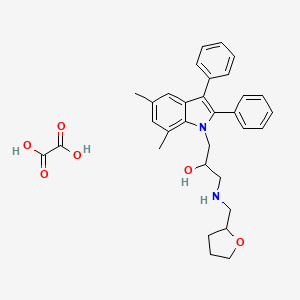

“N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1909316-01-3. It has a molecular weight of 263.21 and its IUPAC name is N1-benzyl-N2-cyclopropylethane-1,2-diamine dihydrochloride . The compound is typically a white to yellow solid .

Molecular Structure Analysis

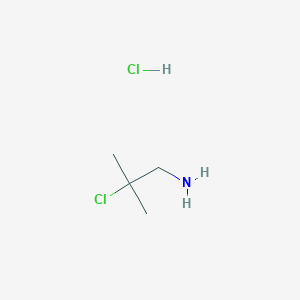

The molecular formula of this compound is C12H20Cl2N2 . The InChI code is 1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H . This indicates that the compound contains a benzyl group (C6H5CH2-) and a cyclopropyl group (C3H5) attached to an ethane-1,2-diamine (NH2CH2CH2NH2) backbone, and it is a dihydrochloride salt.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Unfortunately, no additional physical or chemical properties like boiling point, melting point, or solubility were found in the search results.科学的研究の応用

Synthesis and Chemical Properties

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is a compound that can be derived from cyclopropylideneacetates through a series of chemical reactions involving Kulinkovich reductive cyclopropanation, mesylation, and oxidative cleavage. These cyclopropylideneacetates serve as versatile multifunctional building blocks for organic synthesis, enabling the production of various chemical structures, including those with benzylamine groups. This process demonstrates the compound's relevance in synthetic organic chemistry, providing a pathway to synthesize complex molecules with potential applications in medicinal chemistry and drug development (Limbach, Dalai, & Meijere, 2004).

Mechanism-Based Inhibitors

Compounds structurally related to N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride have been investigated for their inhibitory effects on enzymes such as monoamine oxidases (MAOs). These enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are of interest in the treatment of neurological disorders. The synthesis of cis-cyclopropylamines from α-chloroaldehydes has been reported, where the cyclopropylamine structure is prevalent in pharmaceuticals and agrochemicals due to its biological activity. This synthesis approach provides a method to produce trans-2-substituted cyclopropylamines with high diastereoselectivity, which are valuable in developing mechanism-based inhibitors for enzymes like MAOs (West et al., 2019).

Safety and Hazards

特性

IUPAC Name |

N-benzyl-N'-cyclopropylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLICBYMOUGDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCNCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)